Cas no 1806490-23-2 (4-Iodobenzo[d]oxazole-2-sulfonyl chloride)

4-Iodobenzo[d]oxazole-2-sulfonyl chloride is a versatile heterocyclic sulfonyl chloride derivative, primarily employed as a key intermediate in organic synthesis and pharmaceutical research. Its iodine substituent enhances reactivity, facilitating selective cross-coupling reactions such as Suzuki or Sonogashira couplings, while the sulfonyl chloride group enables efficient derivatization into sulfonamides or sulfonate esters. This compound is particularly valuable in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to introduce both iodinated and sulfonylated functionalities. High purity and stability under controlled conditions make it suitable for precision applications in medicinal chemistry and material science.
4-Iodobenzo[d]oxazole-2-sulfonyl chloride structure
1806490-23-2 structure
Product Name:4-Iodobenzo[d]oxazole-2-sulfonyl chloride
CAS No:1806490-23-2
MF:C7H3ClINO3S
MW:343.526091814041
CID:4818767
Update Time:2025-06-08

4-Iodobenzo[d]oxazole-2-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Iodobenzo[d]oxazole-2-sulfonyl chloride
    • Inchi: 1S/C7H3ClINO3S/c8-14(11,12)7-10-6-4(9)2-1-3-5(6)13-7/h1-3H
    • InChI Key: JVKJLRWTSBGXDS-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC2=C1N=C(O2)S(=O)(=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 317
  • XLogP3: 2.8
  • Topological Polar Surface Area: 68.6

4-Iodobenzo[d]oxazole-2-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A081003614-250mg
4-Iodobenzo[d]oxazole-2-sulfonyl chloride
1806490-23-2 98%
250mg
$5,316.79 2022-03-31
Alichem
A081003614-500mg
4-Iodobenzo[d]oxazole-2-sulfonyl chloride
1806490-23-2 98%
500mg
$7,216.07 2022-03-31
Alichem
A081003614-1g
4-Iodobenzo[d]oxazole-2-sulfonyl chloride
1806490-23-2 98%
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$12,279.31 2022-03-31

Additional information on 4-Iodobenzo[d]oxazole-2-sulfonyl chloride

Professional Introduction to 4-Iodobenzo[d]oxazole-2-sulfonyl chloride (CAS No. 1806490-23-2)

4-Iodobenzo[d]oxazole-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1806490-23-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzoxazole family, characterized by a benzene ring fused with an oxygen-containing heterocyclic oxazole ring. The presence of an iodine substituent at the 4-position and a sulfonyl chloride group at the 2-position imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development.

The sulfonyl chloride moiety in 4-Iodobenzo[d]oxazole-2-sulfonyl chloride is particularly noteworthy for its ability to participate in nucleophilic substitution reactions, allowing for further derivatization into sulfonamides, sulfonates, and other pharmacologically relevant structures. This reactivity has been leveraged in the synthesis of various bioactive molecules, including potential therapeutic agents. The iodine atom at the 4-position serves as a handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings, enabling the construction of more complex molecular architectures.

In recent years, there has been growing interest in benzoxazole derivatives due to their diverse biological activities. These compounds have been investigated for their potential applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The structural motif of benzoxazole is known to exhibit favorable interactions with biological targets, making it a privileged scaffold for drug discovery. The introduction of halogen atoms, such as iodine, further enhances the electronic properties of the molecule, influencing its reactivity and binding affinity.

One of the most compelling aspects of 4-Iodobenzo[d]oxazole-2-sulfonyl chloride is its utility as a building block in the synthesis of more complex heterocyclic systems. For instance, researchers have utilized this compound to construct novel benzoxazole-based scaffolds that exhibit improved pharmacokinetic properties or enhanced binding to specific protein targets. The ability to modify both the iodine and sulfonyl chloride functionalities allows for rapid diversification of the molecular library, facilitating high-throughput screening and lead optimization efforts.

Recent advancements in synthetic methodologies have further highlighted the importance of 4-Iodobenzo[d]oxazole-2-sulfonyl chloride in drug discovery pipelines. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds under mild conditions. The presence of both an iodine atom and a sulfonyl chloride group makes this compound an ideal candidate for such transformations, enabling the efficient assembly of intricate molecular frameworks. These techniques have been instrumental in generating novel analogs with tailored biological profiles.

The pharmaceutical industry has also shown interest in benzoxazole derivatives due to their potential as antitumor agents. Several studies have demonstrated that benzoxazole-based compounds can modulate key signaling pathways involved in cancer progression. The structural flexibility of this scaffold allows for fine-tuning of physicochemical properties such as solubility and metabolic stability, which are critical factors for drug efficacy and safety. The incorporation of electron-withdrawing groups like sulfonyl chlorides can enhance binding affinity by improving interactions with hydrogen bond donors on biological targets.

In conclusion, 4-Iodobenzo[d]oxazole-2-sulfonyl chloride (CAS No. 1806490-23-2) represents a versatile intermediate with significant potential in synthetic chemistry and drug development. Its unique combination of functional groups—specifically the iodine substituent and sulfonyl chloride moiety—makes it a valuable tool for constructing complex organic molecules. As research continues to uncover new applications for benzoxazole derivatives, compounds like this are likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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